molecular formula C19H17N5 B5739624 1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5739624
M. Wt: 315.4 g/mol
InChI Key: ZMTDRKIXLMJGLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions, starting from base heterocyclic scaffolds and incorporating various functional groups through reactions such as nucleophilic substitution, cyclocondensation, and palladium-catalyzed C–C coupling. A notable method involves the use of dimethyl 4-ethynylbenzoyl-L-glutamate in a palladium-catalyzed C–C coupling reaction to introduce the pyrazolo[3,4-d]pyrimidin-4-amine scaffold (Taylor & Patel, 1992).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation, electronic structure, and intramolecular interactions of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. These studies reveal the presence of intramolecular hydrogen bonds, charge distribution, and reactivity sites, which are crucial for understanding the compound's biological activities. The molecular conformation is often stabilized by hydrogen bonds forming supramolecular chains and networks (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-amines undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. This versatility is key to synthesizing a wide range of derivatives with potential biological activities. For example, nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces 4-substituted products, highlighting the reactivity of the chlorine and methyl groups in the molecule (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

1-benzyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14-6-5-9-16(10-14)23-18-17-11-22-24(19(17)21-13-20-18)12-15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTDRKIXLMJGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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